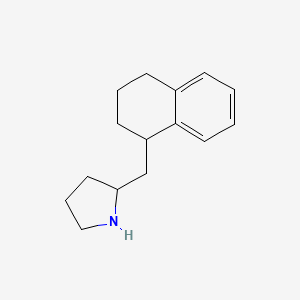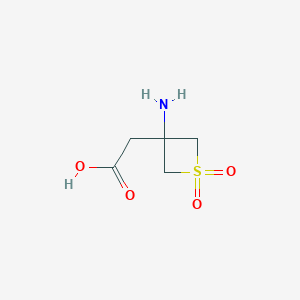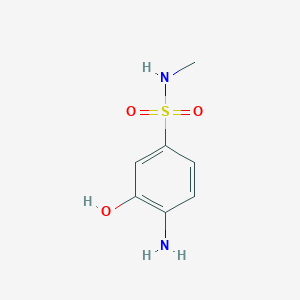![molecular formula C13H21N B13313600 (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)
(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine: is an organic compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . This compound is characterized by the presence of a tertiary butyl group and a methylphenylmethyl group attached to an amine functional group . It is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine typically involves the alkylation of an amine with a suitable alkyl halide. One common method is the reaction of 2-methylbutan-2-yl chloride with (2-methylphenyl)methylamine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium hypochlorite
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl halides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines, primary amines
Substitution: Substituted amines, amides
Scientific Research Applications
Chemistry: In chemistry, (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It can be used as a model compound to investigate the interactions of amines with enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals. It is also used in the formulation of specialty products such as surfactants and lubricants .
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity . Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
- (2-Methylbutan-2-yl)amine
- (2-Methylphenyl)methylamine
- (2-Methylbutan-2-yl)[(2-ethylphenyl)methyl]amine
Comparison: Compared to (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine, these similar compounds may have different steric and electronic properties due to variations in their substituents. These differences can influence their reactivity, biological activity, and industrial applications . For example, the presence of an additional methyl group in (2-Methylbutan-2-yl)[(2-ethylphenyl)methyl]amine may result in increased steric hindrance, affecting its interaction with enzymes and receptors .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-13(3,4)14-10-12-9-7-6-8-11(12)2/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
GKFVTKVGQUYXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B13313520.png)
![5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13313523.png)
![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)



![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)
![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)

![1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313564.png)

![7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13313590.png)
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13313595.png)
![tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13313597.png)
